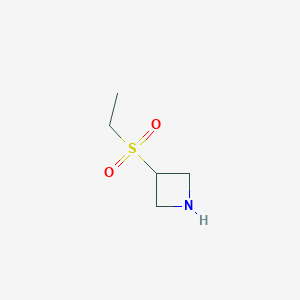

3-(Ethanesulfonyl)azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Organic Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in modern organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from a combination of inherent ring strain, which imparts unique reactivity, and their ability to introduce desirable physicochemical properties into larger molecules. rsc.org Unlike their more strained three-membered aziridine (B145994) counterparts, azetidines generally exhibit greater stability, allowing for more versatile handling and functionalization. rsc.org

The compact and three-dimensional nature of the azetidine scaffold has made it an attractive "bioisostere" for various functional groups, enabling chemists to fine-tune the properties of drug candidates, such as solubility and metabolic stability. google.com This has led to the incorporation of the azetidine motif into a number of approved drugs. google.com The development of new synthetic methodologies to access diverse and functionalized azetidines remains an active area of research, highlighting their continued importance in the field. rsc.org

Overview of Sulfone-Containing Azetidine Derivatives: Structural Features and Research Relevance

The introduction of a sulfone group to the azetidine scaffold gives rise to a class of compounds with distinct and valuable characteristics. The sulfonyl group is a key pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to enhance metabolic stability. nih.gov When combined with the azetidine ring, the resulting sulfone-containing derivatives often exhibit improved physicochemical properties relevant to drug discovery, such as increased polarity and aqueous solubility. nih.govacs.org

Structurally, the sulfonyl group can be attached to either the azetidine nitrogen or a carbon atom of the ring. The focus of this article, 3-(Ethanesulfonyl)azetidine, features an ethanesulfonyl group at the 3-position of the azetidine ring. This specific substitution pattern influences the molecule's conformation and reactivity, making it a valuable intermediate for creating more complex molecular architectures. Research into sulfone-containing azetidines is driven by their potential to serve as versatile synthons in the development of novel therapeutic agents. nih.gov

Research Trajectory and Key Areas of Investigation for this compound

The research trajectory of this compound is closely linked to its role as a key intermediate in the synthesis of biologically active compounds. nih.govgoogle.com A significant area of investigation has been its application in the development of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory and autoimmune diseases. nih.govgoogle.com Notably, derivatives of this compound are crucial components in the synthesis of Baricitinib, an approved JAK inhibitor. nih.govresearchgate.net

Key areas of investigation include the development of efficient and scalable synthetic routes to this compound and its precursors. nih.govgoogle.com Researchers have explored various synthetic strategies, including the sulfonylation of azetidin-3-ol (B1332694) derivatives and subsequent functionalization. google.com The exploration of its use as a building block for creating diverse chemical libraries for drug discovery programs is another active research front. nih.gov The unique combination of the strained azetidine ring and the functional sulfone group makes this compound a compound of ongoing interest for chemists exploring new chemical space for therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfonylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-2-9(7,8)5-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDSPYQVTRTULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Ethanesulfonyl Azetidine Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

The considerable ring strain of azetidines is a key driver of their reactivity, making them valuable synthons for generating molecular complexity through intramolecular ring-opening reactions. nih.gov While more stable and easier to handle than their three-membered aziridine (B145994) counterparts, the azetidine ring can be activated under appropriate conditions to undergo cleavage of the C-N bond.

The nucleophilic ring-opening of azetidines is a significant pathway for their functionalization. magtech.com.cn Due to the relative stability of the azetidine ring, activation is often required. magtech.com.cn This is commonly achieved by converting the azetidine into a more reactive azetidinium salt. magtech.com.cnnih.gov The presence of an N-sulfonyl group, such as an ethanesulfonyl group, influences the electronic properties of the ring and can affect its susceptibility to nucleophilic attack.

In the case of unsymmetrically substituted azetidiniums, the regioselectivity of the nucleophilic attack is a critical aspect. magtech.com.cn The attack can be influenced by both electronic and steric factors. magtech.com.cn For instance, nucleophiles tend to attack at the carbon atom adjacent to the nitrogen that is substituted with a group capable of stabilizing a transition state, such as an aryl or acyl group. magtech.com.cn However, sterically demanding nucleophiles may preferentially attack the less substituted carbon. magtech.com.cn A variety of nucleophiles, including halides, have been successfully employed in the ring-opening of activated azetidines to produce functionalized linear amines. nih.govresearchgate.net

For example, the site-selective nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts with tetrabutylammonium halides has been demonstrated to yield tertiary alkyl halides. researchgate.net

| Reactant | Nucleophile | Product | Reference |

| 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium salts | Tetrabutylammonium halides | Tertiary alkyl halides | researchgate.net |

The inherent ring strain in azetidines is a primary factor governing their chemical behavior and potential for decomposition or transformation through ring-opening pathways. nih.govacs.org This strain facilitates reactions that lead to more stable, open-chain or larger ring structures. beilstein-journals.org Acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines, where a pendant nucleophilic group attacks the strained ring. nih.govacs.org

The mechanism of these strain-release reactions often involves the protonation or activation of the azetidine nitrogen, making the ring more susceptible to nucleophilic attack. beilstein-journals.org The subsequent ring-opening is driven by the release of the stored strain energy within the four-membered ring. beilstein-journals.org This "build and release" strategy, where a strained ring is first formed and then opened, is a powerful approach in organic synthesis for accessing complex molecular architectures. beilstein-journals.org

The solvent system employed in the ring-opening reactions of azetidines can have a significant impact on the reaction's rate and selectivity. acs.org For instance, in the context of enantioselective ring-opening reactions catalyzed by hydrogen-bond donors, ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been found to provide better selectivity compared to highly polar solvents. acs.org This suggests that noncovalent interactions between the catalyst and the substrate, which are influenced by the solvent, play a crucial role in the reaction mechanism. acs.org

| Solvent | Effect on Enantioselectivity | Reference |

| Ethereal solvents (e.g., 2-MeTHF) | Generally provided better selectivity | acs.org |

| Highly polar solvents | Resulted in a significant decrease in selectivity | acs.org |

Ring Expansion and Rearrangement Reactions

Beyond simple ring-opening, the strained azetidine core can undergo more complex transformations such as ring expansions and rearrangements. These reactions often proceed through reactive intermediates like ylides and are valuable for synthesizing larger heterocyclic systems. researchgate.net

Photochemical methods offer a powerful tool for inducing ring expansion in cyclic systems. In a relevant study, a visible light-mediated ring expansion of cyclic N-sulfenyl sulfoximines with aryl diazoacetates was shown to produce six-membered heterocycles. jyu.fichinesechemsoc.org This transformation proceeds through the formation of a sulfur ylide intermediate followed by a jyu.finih.gov-sigmatropic rearrangement. jyu.fi Although this specific example does not start with a 3-(ethanesulfonyl)azetidine, the underlying principles of using photochemical activation to generate a reactive ylide that subsequently rearranges to a larger ring are applicable to the broader class of cyclic sulfur-containing compounds. This method is notable for proceeding under ambient conditions and not requiring a metal catalyst. chinesechemsoc.org

The Stevens rearrangement is a classic organic reaction that involves the 1,2-migration of a group on an ylide. wikipedia.org This rearrangement has been effectively applied to the ring expansion of azetidines. acs.org The process typically begins with the formation of an azetidinium ylide, which is generated from the reaction of an N-substituted azetidine with a diazo compound in the presence of a catalyst, such as a copper or rhodium complex. acs.orgnih.gov

Once formed, the azetidinium ylide can undergo a jyu.finih.gov-Stevens rearrangement, resulting in a one-carbon ring expansion to afford a substituted pyrrolidine (B122466). nih.govacs.orgacs.org This ylide-mediated transformation has been shown to be a viable route for converting readily available azetidines into more complex five-membered nitrogen heterocycles. acs.org The selectivity of the rearrangement, particularly whether the ring expands or an exocyclic group migrates, can be influenced by the substituents on the ylide and the azetidine ring. acs.org In some cases, enzyme-catalyzed Stevens rearrangements have been developed, offering high stereocontrol over the transformation. nih.govacs.org

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| N-substituted azetidines | Diazocarbonyl compounds, Cu(acac)₂ | Azetidinium ylide | Substituted pyrrolidines | acs.org |

| 3-methylene-azetidines | α-diazo pyrazoamides, chiral cobalt(II) complex | Ammonium ylide | Quaternary prolineamide derivatives | researchgate.net |

| Aziridines | Engineered 'carbene transferase' enzymes | Aziridinium ylide | Azetidines | nih.govacs.org |

Functional Group Interconversions and Derivatization on the Azetidine Ring

The presence of the ethanesulfonyl group influences the reactivity of the azetidine ring, allowing for specific functionalization strategies at both the nitrogen and carbon atoms of the ring.

The secondary amine of an N-unsubstituted azetidine sulfone is a key site for derivatization. Standard methods for N-functionalization of amines can be applied, including N-alkylation, N-arylation, and N-acylation, to introduce a wide variety of substituents.

N-Alkylation: This can be achieved through reactions with alkyl halides or via reductive amination. Reductive amination involves the reaction of the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is highly versatile and tolerates a wide range of functional groups on the incoming alkyl substituent.

N-Arylation: The introduction of an aryl group onto the azetidine nitrogen is commonly accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which typically uses a palladium catalyst, is a powerful method for forming C-N bonds between the azetidine nitrogen and aryl halides or triflates. Copper-catalyzed methods, such as the Chan-Lam coupling with arylboronic acids, also provide an effective route to N-aryl azetidines.

N-Acylation: Acyl groups can be readily introduced by treating the azetidine with acylating agents like acyl chlorides, anhydrides, or activated esters in the presence of a base. This reaction is generally high-yielding and provides stable N-acyl azetidine sulfones. Thioesters have also been reported as stable acyl sources for the N-acylation of heterocycles.

The specific conditions for these reactions may need to be optimized to account for the electronic properties of the azetidine sulfone substrate.

Functionalization of the carbon atoms of the azetidine ring, particularly at the C3 position bearing the sulfonyl group, provides a pathway to 3,3-disubstituted azetidines. A notable strategy involves the use of azetidine sulfonyl fluorides. These compounds can act as precursors to azetidine carbocation intermediates, which then react with a variety of nucleophiles. This approach allows for the introduction of aryl and other substituents at the C3 position.

Another strategy for functionalizing the carbon atoms of the azetidine ring is through α-lithiation. For N-protected azetidines, deprotonation at the C2 position using a strong base like s-butyllithium generates a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce substituents at the C2 position. The presence of an electron-withdrawing N-protecting group, such as a sulfonyl group (e.g., t-BuSO₂), can direct this lithiation to occur exclusively at the α-position.

Reactivity Involving the Sulfonyl Group

The sulfonyl group in this compound derivatives is not merely a passive substituent; it actively participates in and directs the chemical reactivity of the molecule.

The strong electron-withdrawing nature of the sulfonyl group activates the azetidine ring, making it more susceptible to nucleophilic attack. This activation can facilitate ring-opening reactions, where a nucleophile attacks one of the ring carbons, leading to cleavage of a C-N bond.

More significantly, derivatives of the sulfonyl group can function as effective leaving groups. For instance, 3,3-disubstituted azetidines can be synthesized from precursors where a sulfonyl fluoride at the C3 position acts as a leaving group, facilitating the formation of a carbocation intermediate that is subsequently trapped by a nucleophile acs.org. This reactivity underscores the utility of the sulfonyl moiety in enabling substitutions at the C3 position.

A recently developed and powerful method for the functionalization of azetidines involves the defluorosulfonylation (deFS) of azetidine sulfonyl fluorides (ASFs) nih.govacs.org. This reaction pathway is distinct from the typical reactivity of sulfonyl fluorides, which usually undergo sulfur-fluoride exchange (SuFEx) nih.govacs.org.

In the deFS reaction, ASFs act as precursors to azetidine carbocations under mild thermal conditions (e.g., 60 °C) nih.govacs.org. The process involves the loss of sulfur dioxide and a fluoride ion. The resulting highly reactive carbocation intermediate is then trapped by a wide range of nucleophiles nih.govacs.org. This methodology allows for the synthesis of diverse 3-substituted azetidine derivatives nih.gov.

The scope of nucleophiles compatible with the deFS coupling is broad and includes:

Primary and secondary amines acs.org

Anilines acs.org

NH-Azoles acs.org

Sulfoximines acs.org

Phosphorus-based nucleophiles acs.org

This reaction exhibits high functional group tolerance, allowing for the late-stage functionalization of complex molecules containing sensitive groups like free alcohols, esters, and pyridines acs.org. The deFS chemistry provides a versatile and attractive alternative to other methods for synthesizing 3,3-disubstituted azetidines nih.gov.

Table 1: Examples of Nucleophiles Used in deFS Coupling with Azetidine Sulfonyl Fluorides

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Secondary Amine | Morpholine | 3-Amino-azetidine |

| Primary Amine | Fluoxetine | Azetidine-functionalized drug |

| Aniline | Various substituted anilines | 3-Anilino-azetidine |

| NH-Azole | Imidazole | 3-(Imidazol-1-yl)azetidine |

| Sulfoximine | NH-Sulfoximines | 3-(Sulfoximinyl)azetidine |

| Phosphorus Nucleophile | Phosphites/Phosphines | 3-Phosphonyl/Phosphinyl-azetidine |

Data sourced from studies on the reactivity of azetidine sulfonyl fluorides. acs.org

Azetidine sulfinate salts are valuable synthetic intermediates that can be readily prepared from 3-iodoazetidine precursors nih.gov. A typical synthesis involves a three-step sequence:

Sulfenylation of a 3-iodoazetidine derivative.

Oxidation to the corresponding sulfone.

Cleavage of the sulfone to yield the sodium azetidine-3-sulfinate salt .

These sulfinate salts are versatile building blocks for forming C-S bonds and introducing the azetidine moiety into other molecules nih.gov. They undergo smooth coupling reactions with various partners. For example, they have been successfully used in coupling reactions with indoles, providing an efficient route to C3-azolyl azetidines nih.gov. The reactivity of these sulfinate salts opens up avenues for creating novel organosulfur compounds incorporating the strained azetidine ring .

Theoretical and Mechanistic Studies of 3 Ethanesulfonyl Azetidine

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and rationalize the chemical behavior of molecules like 3-(Ethanesulfonyl)azetidine. These methods provide insights into reaction mechanisms, electronic structure, and reactivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the mechanisms of reactions involving heterocyclic compounds. For reactions involving the azetidine (B1206935) ring, DFT calculations can map out the potential energy surface, identifying the structures of reactants, products, transition states, and intermediates. This allows for the determination of reaction energy barriers, which are crucial for understanding reaction rates and selectivity.

In the context of azetidine synthesis, such as through photocycloaddition reactions, DFT calculations have been employed to elucidate the reaction profile. These studies confirm the key role of substituents in directing the reaction pathway. For a molecule like this compound, DFT could be used to model its formation or subsequent reactions, calculating the energy changes along the reaction coordinate.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants | 0.0 |

| TS1 | First Transition State | +15.2 |

| Int | Reaction Intermediate | +5.7 |

| TS2 | Second Transition State | +20.5 |

| P | Products | -10.3 |

Note: This table is illustrative and represents typical data obtained from DFT calculations for a multi-step organic reaction. The values are not specific experimental data for this compound.

The electronic structure of this compound dictates its reactivity. The electron-withdrawing nature of the ethanesulfonyl group is expected to significantly influence the electron density distribution within the azetidine ring. Theoretical investigations can quantify this effect through the calculation of various molecular descriptors.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, often referred to as frontier molecular orbitals, provides insights into the molecule's ability to act as a nucleophile or electrophile. The ethanesulfonyl group would lower the energy of both the HOMO and LUMO, potentially affecting its reactivity in cycloaddition or nucleophilic substitution reactions. Molecular electrostatic potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions of the molecule, guiding predictions about sites of electrophilic or nucleophilic attack.

Note: These values are representative for a substituted azetidine and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Analysis of Ring Strain Energy and Conformational Dynamics

The azetidine ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain is a key factor in its reactivity. The strain energy of the azetidine ring is less than that of the three-membered aziridine (B145994) ring but is a defining feature of its chemistry.

The four-membered azetidine ring is not planar and exists in puckered conformations. nih.gov Computational studies on azetidine derivatives have shown that the ring can adopt different puckered structures, and the presence of substituents influences the conformational preference. nih.gov For this compound, the bulky and polar sulfonyl group would play a critical role in determining the most stable conformation of the ring. The interplay between ring puckering and the orientation of the substituent is crucial for understanding its interactions with other molecules, such as enzymes or reactants. Dynamic processes, including ring puckering and nitrogen inversion, can be studied using computational methods to understand the molecule's flexibility and the energy barriers between different conformations. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies.

A key aspect of mechanistic elucidation is the characterization of transition states, which are the highest energy points along a reaction pathway. DFT calculations are particularly adept at locating and characterizing the geometry and energy of transition states. For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, computational studies have been used to compare the energies of transition states leading to different products, explaining the observed regioselectivity.

For reactions involving this compound, theoretical calculations could be used to map out competing reaction pathways, such as those for nucleophilic substitution at the carbons of the ring or reactions involving the sulfonyl group. By comparing the activation energies of different pathways, the most likely reaction mechanism can be predicted.

Advanced Applications in Chemical Synthesis and Materials Science

3-(Ethanesulfonyl)azetidine as a Versatile Chemical Building Block

The strained four-membered ring of azetidine (B1206935), combined with the activating nature of the N-sulfonyl group, renders this compound and its derivatives valuable intermediates in organic synthesis. The ring strain, approximately 25.4 kcal/mol, makes the azetidine ring susceptible to ring-opening reactions, while the electron-withdrawing sulfonyl group influences the reactivity of the nitrogen atom and adjacent carbons, enabling a wide range of chemical transformations. rsc.org This unique combination of properties allows these compounds to serve as versatile building blocks for constructing more complex molecular architectures.

The 1-(ethanesulfonyl)azetidine scaffold is highly amenable to divergent synthesis, allowing for the creation of a library of functionalized derivatives from a common intermediate. The reactivity of the azetidine ring can be precisely controlled to introduce various substituents at the 3-position. nih.govresearchgate.net Methods such as intramolecular SN2 reactions, catalyzed aminolysis of epoxy amines, and cycloadditions are employed to construct the initial azetidine ring. frontiersin.orgjmchemsci.com Once formed, the N-sulfonyl group can direct or facilitate further functionalization. For instance, novel azetidine sulfonyl fluorides have been developed as reagents for the mild synthesis of 3-aryl-3-substituted azetidines, showcasing a defluorosulfonylation reaction pathway that couples with a broad range of nucleophiles. nih.gov This approach enables the installation of diverse functionalities, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Role in Polymer Chemistry

N-(Alkylsulfonyl)azetidines, including N-(ethanesulfonyl)azetidine (EsAzet), are important monomers in polymer chemistry, particularly for the synthesis of polyamines. The electron-withdrawing sulfonyl group activates the azetidine ring, making it susceptible to anionic ring-opening polymerization (AROP), a mechanism not typically accessible for unsubstituted cyclic imines. nsf.govutwente.nl This activation strategy circumvents the issues associated with cationic ring-opening polymerization of aziridines and azetidines, which generally leads to hyperbranched, poorly controlled polymer structures. nsf.govutwente.nl

The AROP of N-(alkylsulfonyl)azetidines like N-(ethanesulfonyl)azetidine (EsAzet) proceeds via nucleophilic attack on one of the ring carbons, leading to the formation of poly(N-sulfonylazetidine)s. fao.orgfigshare.comacs.org This polymerization is typically initiated by an anionic species at elevated temperatures. nih.gov Studies on EsAzet polymerization show that the kinetics are first-order with respect to the monomer concentration. nsf.govfigshare.com The resulting polymer, poly(N-(ethanesulfonyl)azetidine) or p(EsAzet), is soluble in polar aprotic solvents such as DMF and DMSO. fao.orgfigshare.com However, the polymerization process is not without complexity. A significant side reaction involves chain transfer, which occurs through the deprotonation of the α-sulfonyl protons by the propagating anionic chain end. nsf.govfao.org The resulting methanide (B1207047) anion can then initiate new polymer chains, leading to a branched polymer structure rather than a purely linear one. nsf.govfao.orgfigshare.com

The structure of the alkyl group on the sulfonyl moiety significantly influences the polymerization behavior of N-(alkylsulfonyl)azetidines. A comparison between different monomers reveals clear structure-reactivity relationships. fao.orgfigshare.comacs.org

| Monomer | Abbreviation | Polymerization Rate (Relative) | Resulting Polymer Structure | Polymer Solubility (in DMF/DMSO) |

| N-(Methanesulfonyl)azetidine | MsAzet | Fastest at 180°C | Branched | Soluble |

| N-(Ethanesulfonyl)azetidine | EsAzet | Intermediate | Branched fao.orgfigshare.com | Soluble fao.orgfigshare.com |

| N-(2-Propanesulfonyl)azetidine | iPsAzet | Fastest at 120°C | Branched fao.orgfigshare.com | Soluble fao.orgfigshare.com |

| N-(tert-Butylsulfonyl)azetidine | tBsAzet | Very slow, low conversion | Linear | Insoluble (precipitates) nsf.govfao.orgfigshare.com |

This table is compiled from data presented in studies comparing the AROP of various N-(alkylsulfonyl)azetidines. nsf.govfao.orgfigshare.com

The difference in reactivity and polymer structure is attributed to several factors. The reordering of polymerization rates at different temperatures between MsAzet, EsAzet, and iPsAzet is due to the interplay of Arrhenius activation energies and frequency factors for each system. figshare.comacs.org The branching observed in the polymerization of MsAzet, EsAzet, and iPsAzet is a direct result of chain transfer reactions involving the protons alpha to the sulfonyl group. nsf.govfao.org In contrast, the bulky tert-butyl group in tBsAzet sterically hinders this chain transfer, leading to a linear polymer structure. fao.org However, this linear structure results in lower solubility, causing the polymer to precipitate during polymerization and limiting the achievable conversion. nsf.govfigshare.com

Poly(N-sulfonylazetidine)s are primarily valued as precursors to linear polyimines, specifically linear poly(trimethylenimine) (LPTMI). nih.govnsf.gov Direct polymerization of azetidine typically yields hyperbranched structures. utwente.nlnsf.gov The use of N-sulfonylated monomers provides a strategic route to linear polymers, which can then be deprotected. The sulfonyl groups can be reductively cleaved from the polymer backbone to yield the final polyimine. nih.gov To overcome the branching issues seen with monomers like EsAzet, copolymerization strategies have been developed. For example, the anionic copolymerization of N-(p-tolylsulfonyl)azetidine (pTsAzet) and N-(o-tolylsulfonyl)azetidine (oTsAzet), which lack α-sulfonyl protons, results in a living polymerization and produces soluble, linear statistical copolymers. nih.govnsf.gov The subsequent removal of the tosyl groups from this copolymer provides a route to LPTMI with controlled molecular weight and low dispersity, a feat not achievable through direct polymerization methods. nih.gov

Applications in Catalysis and Chiral Induction

The rigid four-membered ring of the azetidine scaffold provides a unique stereochemical and conformational platform that has been increasingly exploited in the field of asymmetric catalysis. While direct catalytic applications of this compound are not extensively documented, the broader class of chiral azetidine derivatives serves as a valuable template for designing effective ligands and organocatalysts.

Utilization as Chiral Ligands or Templates in Asymmetric Transformations

Chiral azetidines have been successfully developed and utilized as ligands and organocatalysts to induce asymmetry in a variety of chemical reactions. researchgate.netbirmingham.ac.uk Their applications span reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net The constrained nature of the azetidine ring provides a rigid backbone, which can lead to enhanced control over the catalytic environment and improved enantioselectivity in chemical transformations. rsc.org

The synthesis of optically active azetidine-2,4-dicarboxylic acid, for instance, has been achieved using (S)-1-phenylethylamine as a chiral auxiliary. rsc.org Such chiral azetidine building blocks are foundational for creating more complex chiral auxiliaries. The development of chiral ligands containing one or two oxazoline (B21484) groups has been a significant area of research, and azetidine-based analogs are emerging as effective components in metal-catalyzed reactions. researchgate.net

For example, readily available N-substituted-azetidinyl(diphenylmethyl)methanols have demonstrated high levels of enantioselectivity as chiral catalysts in the addition of diethylzinc (B1219324) to both aromatic and aliphatic aldehydes. researchgate.net Furthermore, L-azetidine carboxylic acid has been employed as a catalyst in the electrophilic amination of ketones and aldehydes. researchgate.net The development of copper(I) catalysts with chiral sabox ligands has enabled the highly enantioselective synthesis of 2-azetine-carboxylates, which are precursors to chiral tetrasubstituted azetidines. nih.govnih.gov

The following table provides examples of asymmetric transformations where chiral azetidine derivatives have been employed.

| Catalyst/Ligand Type | Reaction Type | Achieved Enantioselectivity (ee) |

| N-substituted-azetidinyl(diphenylmethyl)methanols | Diethylzinc addition to aldehydes | High |

| L-azetidine carboxylic acid | Electrophilic α-amination of carbonyls | Moderate to Good |

| Copper(I) / Chiral Sabox Ligand | [3+1]-Cycloaddition | Up to 95% ee |

| Binuclear zinc-chiral azetidine complex | Phospha-Michael addition | Up to 99% ee rsc.org |

Participation in Organometallic Catalytic Cycles

Azetidine derivatives are not only used as external ligands but can also be synthesized or transformed within organometallic catalytic cycles. The development of methods for the efficient construction of the azetidine ring is crucial, and organometallic catalysis plays a key role. nih.gov

Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination represents a significant strategy for synthesizing functionalized azetidines. rsc.org This process involves a key step of reductive elimination from an alkyl–Pd(IV) intermediate. The catalytic cycle is promoted by an oxidant and an additive, leading to the formation of the strained four-membered ring. rsc.org

Furthermore, azetidine-based scaffolds have been incorporated into catalysts themselves. Wang and colleagues developed azetidine-derived binuclear zinc catalysts for use in enantioselective catalysis. rsc.org In the asymmetric Michael addition of phosphites, the rigidity of the azetidine scaffold within the catalyst structure was credited with enhancing the control of the catalytic pocket, leading to high enantioselectivity. rsc.org The proposed mechanism involves the deprotonation of the phosphite (B83602) by the catalyst, coordination of the Michael acceptor, and subsequent conjugate addition.

Silver-catalyzed 1,3-dipolar cycloaddition reactions followed by palladium-catalyzed carbonylation-amination processes have been used to synthesize complex spirocycles containing azetidine rings, showcasing the integration of azetidines in multi-step catalytic cascades. researchgate.net Similarly, copper(I) complexes with specific ligands have been used to diastereodivergently generate spirocyclic pyrrolidine-azetidine derivatives through asymmetric 1,3-dipolar cycloadditions. rsc.org

Novel Material Science Applications

The inherent ring strain and compact structure of the azetidine ring make it an attractive scaffold for the development of advanced materials. researchgate.net Research in this area ranges from high-energy-density compounds to novel polymers and functional materials for medicinal chemistry.

Exploration as Components in Energetic Materials

The azetidine scaffold is a promising component in the design of energetic materials due to its significant ring strain. researchgate.net The release of this strain energy upon decomposition can enhance energetic performance. A well-known example is 1,3,3-trinitroazetidine (B1241384) (TNAZ), a powerful energetic material. nih.gov However, the practical application of TNAZ is limited by issues such as high vapor pressure and cost. nih.gov

Another key precursor is 1H-3,3-dinitroazetidine (DNAZ), which is used in the synthesis of TNAZ and other energetic compounds. nih.gov Researchers are actively exploring strategies to design new energetic materials by combining the azetidine structure with other energetic moieties, such as triazoles. nih.gov This approach aims to improve properties like density, thermal stability, and detonation performance. A recent study detailed the synthesis of polycyclic energetic materials by reacting chlorinated triazoles with DNAZ. nih.gov The resulting compounds exhibited high decomposition temperatures (above 200 °C), indicating good thermal stability. nih.gov

Recent advancements have focused on the synthesis of a diverse range of azetidine derivatives to finely tune their physical and energetic properties. nih.govchemrxiv.orgacs.org A visible-light-mediated aza Paternò–Büchi reaction has been employed to create a series of azetidines with varied stereochemistry. nih.govchemrxiv.orgacs.orgresearchgate.net The resulting nitroazetidine materials showed improved properties compared to some state-of-the-art materials, including higher densities, better oxygen balances, and increased detonation pressures and velocities. chemrxiv.org These findings highlight that even subtle changes in the stereochemistry of the azetidine scaffold can significantly impact the physical properties of the energetic material, making them suitable as either solid melt-castable explosives or liquid propellant plasticizers. nih.govchemrxiv.orgacs.org

The table below compares the properties of TNAZ with more recent azetidine-based energetic materials.

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Key Feature |

| TNAZ | 1.84 | 9.0 | 36.4 | High-performance benchmark nih.gov |

| 3,3-dinitro-1-(2,2,2-trinitroethyl)azetidine | 1.75 - 1.80 | 8.3 - 8.5 | 32 - 33 | High nitrogen-oxygen content researchgate.netresearchgate.net |

| 3-(3,3-dinitroazetidinoyl)-4-nitrofuroxan | 1.75 - 1.80 | 8.3 - 8.5 | 32 - 33 | Positive oxygen balance researchgate.netresearchgate.net |

| Polycyclic Azetidine-Triazoles | >1.70 (Calculated) | - | - | High thermal stability (>200 °C) nih.gov |

Development of Functional Materials Based on Azetidine Scaffolds

The unique structural features of azetidines make them versatile building blocks for a wide array of functional materials beyond energetic applications. nih.gov The ability to create densely functionalized azetidine ring systems allows for the synthesis of diverse fused, bridged, and spirocyclic structures. nih.gov

One significant area of development is in polymer chemistry. N-sulfonylazetidines, such as N-(methanesulfonyl)azetidine (MsAzet), have been shown to undergo activated monomer anionic ring-opening polymerization at room temperature. nih.gov This process results in a polymer where the sulfonyl groups are incorporated into the polymer backbone, creating a structure analogous to polyamides but with sulfonylamide linkages. nih.gov This opens the door to a new class of polymers with potentially unique physical and chemical properties.

In the realm of medicinal chemistry, azetidine-based scaffolds are used to develop lead-like libraries for drug discovery. nih.gov The synthesis of diverse and complex molecular architectures, such as spirocyclic azetidine oxindoles, provides a rigid three-dimensional framework attractive for developing novel pharmaceutical agents. nih.gov The development of N-SF5 azetidines has introduced novel scaffolds that exhibit enhanced lipophilicity and stability, making them potential bioisosteres in drug design. acs.org Furthermore, azetidine sulfonyl fluorides have been developed as reagents that allow for the divergent synthesis of new azetidine derivatives and molecular scaffolds with broad functional group tolerance, facilitating their use in drug discovery. acs.orgnih.gov

Future Research Directions and Outlook

Development of Innovative and Atom-Economical Synthetic Methodologies

The synthesis of substituted azetidines has historically been challenging due to the inherent ring strain of the four-membered system. researchgate.net Future research will likely prioritize the development of novel synthetic routes to 3-(Ethanesulfonyl)azetidine that are not only efficient but also adhere to the principles of green chemistry, particularly atom economy.

Key areas of focus will include:

Photocatalytic [2+2] Cycloadditions: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, represent a powerful method for constructing azetidine (B1206935) rings from readily available precursors like imines and alkenes. researchgate.netresearchgate.net Future work could adapt these methods to incorporate sulfonyl-containing alkenes or imines to directly synthesize the target molecule in a highly convergent manner.

Catalytic Intramolecular Cyclizations: The use of transition metal or Lewis acid catalysts to promote the intramolecular cyclization of functionalized precursors is a promising strategy. frontiersin.org For instance, methods involving the regioselective aminolysis of epoxy amines could be explored, where a precursor containing the ethanesulfonyl moiety is designed to cyclize preferentially to the azetidine ring. frontiersin.org

Strain-Release Approaches: Methodologies that leverage the release of ring strain from larger, more accessible ring systems could provide novel entry points to highly functionalized azetidines. researchgate.net

An essential goal is to move beyond multi-step sequences that generate significant chemical waste, toward one-pot or tandem reactions that maximize the incorporation of atoms from reactants into the final product. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Methodology | Potential Precursors | Key Advantages | Challenges |

|---|---|---|---|

| Photocatalytic [2+2] Cycloaddition | Ethanesulfonyl-substituted alkene + Imine | High efficiency, use of visible light. researchgate.net | Control of regioselectivity and stereoselectivity. |

| Intramolecular Aminolysis | Epoxy amine with pendant ethanesulfonyl group | Potential for high regioselectivity with appropriate catalyst. frontiersin.org | Synthesis of the linear precursor. |

| Functionalization of Azetidin-3-one | 1-(Ethanesulfonyl)azetidin-3-one | Direct installation of functionality at C3. | Availability of the starting ketone. achemblock.com |

Exploration of Undiscovered Reactivity and Transformation Pathways

The unique combination of a strained azetidine ring and an electron-withdrawing sulfonyl group suggests a rich and largely unexplored reactivity profile for this compound.

Future investigations should target:

Strain-Driven Ring-Opening Reactions: The inherent strain of the azetidine ring can be harnessed to drive ring-opening reactions, providing access to novel acyclic amine scaffolds. researchgate.net The influence of the C3-ethanesulfonyl group on the regioselectivity of C-N or C-C bond cleavage by various nucleophiles or under reductive conditions warrants thorough investigation.

Carbocation-Mediated Transformations: Inspired by the reactivity of azetidine sulfonyl fluorides, which can act as precursors to azetidine carbocations via a defluorosulfonylation pathway, research could explore whether this compound can undergo analogous transformations. nih.govnih.gov This could enable the coupling of the azetidine scaffold with a wide range of nucleophiles at the 3-position.

Functionalization of the Sulfonyl Group: The ethanesulfonyl moiety itself can be a site for chemical modification. Exploring its conversion to other functional groups, such as sulfoximines—the mono-aza analogs of sulfones—could generate derivatives with new properties, including improved solubility and hydrogen-bonding capabilities. nih.gov

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry is poised to play a pivotal role in accelerating the development of this compound chemistry. By modeling reaction pathways and transition states, researchers can pre-emptively identify the most promising synthetic routes and reaction conditions, thereby minimizing empirical experimentation.

Future computational efforts could include:

Predictive Reaction Modeling: As demonstrated in the synthesis of other complex azetidines, computational models can predict the feasibility and potential yield of reactions by calculating factors like frontier orbital energies of precursors. mit.edu Such models could be developed to screen various alkene and imine pairs for photocatalytic synthesis or to predict the regioselectivity of ring-opening reactions.

Conformational Analysis: Understanding the preferred three-dimensional conformation of this compound is crucial for its application in drug design. Computational studies can model its shape and how it might interact with biological targets.

Docking and Molecular Dynamics: For applications in medicinal chemistry, molecular docking and dynamics simulations can predict how this compound-containing molecules bind to protein targets, such as enzymes or receptors, rationalizing structure-activity relationships and guiding the design of more potent analogs. mdpi.com

Table 2: Applications of Computational Modeling in Azetidine Chemistry

| Computational Technique | Application | Potential Impact on this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | Calculating transition state energies, reaction pathways. | Predicting feasibility and outcomes of novel synthetic reactions. mit.edu |

| Molecular Docking | Simulating binding of a ligand to a biological target. | Identifying potential protein targets and designing bioactive molecules. mdpi.com |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes. mdpi.com |

Integration of this compound Chemistry into Emerging Fields of Chemical Science

The unique structural and electronic properties of this compound make it a valuable building block for several cutting-edge areas of chemical science.

Medicinal Chemistry and Drug Discovery: Azetidines are increasingly recognized as important motifs in drug design, acting as bioisosteres for other common functionalities and providing novel three-dimensional scaffolds. researchgate.netlifechemicals.com The polarity and metabolic stability of the sulfonyl group, combined with the rigid azetidine core, make this compound an attractive fragment for generating lead-like molecules, particularly for targets in the central nervous system (CNS). nih.govresearchgate.net

PROTACs and Molecular Glues: The development of bifunctional molecules like proteolysis-targeting chimeras (PROTACs) requires linkers to connect a target-binding element to an E3 ligase recruiter. The rigid, non-planar structure of the azetidine ring could be incorporated into such linkers to control conformation and orientation. nih.gov

Materials Science: The polarity and hydrogen bonding potential of the N-H group and the sulfonyl oxygens could be exploited in the design of novel polymers or crystalline materials with specific properties. researchgate.net

The continued exploration of this compound and related structures will undoubtedly open new avenues in organic synthesis and contribute to the development of novel molecules with significant societal impact.

Q & A

Q. What are the common synthetic routes for preparing 3-(Ethanesulfonyl)azetidine, and what factors influence reaction yield?

Methodological Answer: Synthesis typically involves sulfonylation of azetidine derivatives. Key steps include:

- Nucleophilic substitution : Reacting azetidine with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate deprotonation and sulfonyl group transfer .

- Catalyst optimization : Lewis acids (e.g., BF₃·OEt₂) can enhance reactivity by stabilizing intermediates, improving yields up to 85% under anhydrous conditions .

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) are preferred to minimize side reactions .

Q. Critical Factors :

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

Validation : Cross-reference with known spectra of analogous sulfonylated azetidines (e.g., 3-(3-chlorophenoxy)azetidine ).

Q. How does the sulfonyl group in this compound influence its physicochemical properties?

Methodological Answer:

- Solubility : The sulfonyl group increases polarity, enhancing solubility in polar solvents (e.g., 68.4 mg/mL in DMSO) .

- Stability : Electron-withdrawing sulfonyl groups reduce azetidine ring strain, improving thermal stability (decomposition >200°C) .

- Bioavailability : Sulfonation lowers logP (predicted ~0.55), favoring membrane permeability in biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in sulfonylation reactions of azetidine derivatives?

Methodological Answer: Regioselectivity is governed by:

- Electronic effects : Sulfonyl groups preferentially attack the azetidine nitrogen due to its lone pair availability .

- Steric hindrance : Bulky substituents on azetidine (e.g., 3-isopropoxy groups) direct sulfonylation to less hindered sites .

- Computational validation : Density Functional Theory (DFT) studies show transition state stabilization via hydrogen bonding with chiral phosphoric acid catalysts (ΔG‡ ~15 kcal/mol) .

Q. How can computational modeling predict the interaction of this compound with biological targets like the NLRP3 inflammasome?

Methodological Answer:

- Molecular docking : Simulate binding to NLRP3 (PDB ID: 6NPY) using software like AutoDock Vina. Key interactions:

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

- In vitro correlation : Validate predictions using BV2 microglial cells (IC₅₀ ~10 µM for NLRP3 inhibition) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

Case Study : Discrepancies in IC₅₀ values (5–20 µM) may arise from differences in LPS stimulation protocols (1 µg/mL vs. 100 ng/mL) .

Q. How do structural modifications of this compound impact its bioactivity in neurodegenerative models?

Methodological Answer:

Validation : Use SAR-guided synthesis and in vivo PK/PD studies in murine models .

Q. Table 1. Comparative Bioactivity of Azetidine Derivatives

| Compound | Target | IC₅₀ (µM) | Model |

|---|---|---|---|

| This compound | NLRP3 | 10 | BV2 cells |

| 3-(Naphthalen-2-yl)azetidine | TLR4 | 15 | RAW264.7 |

| 3-Isopropoxyazetidine | DAT | 0.5 | Rat brain |

Q. Table 2. Synthetic Yield Optimization

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| None | DCM | 45 |

| BF₃·OEt₂ | THF | 85 |

| Triethylamine | DMF | 72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.